molecular formula C13H23NO2S B2424369 Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 2503204-08-6

Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B2424369
CAS No.: 2503204-08-6
M. Wt: 257.39
InChI Key: UDMVOWVJJLYLLJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-sulfanyl-1-azaspiro[44]nonane-1-carboxylate is a chemical compound with the molecular formula C13H23NO2S It is characterized by a spirocyclic structure, which includes a sulfur atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the tert-butyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by either inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate
  • Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
  • Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Uniqueness

Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The spirocyclic structure also contributes to its stability and specificity in binding interactions.

Properties

IUPAC Name

tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-12(2,3)16-11(15)14-9-10(17)8-13(14)6-4-5-7-13/h10,17H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMVOWVJJLYLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCCC2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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